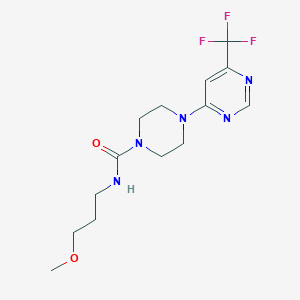

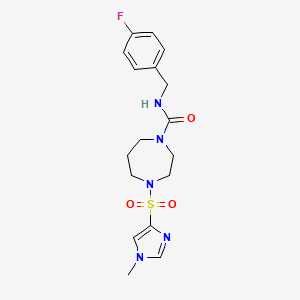

![molecular formula C31H23ClN4 B2415706 6-chloro-3-(2-methylpyridin-4-yl)-1-trityl-1H-pyrazolo[4,3-c]pyridine CAS No. 1431719-89-9](/img/structure/B2415706.png)

6-chloro-3-(2-methylpyridin-4-yl)-1-trityl-1H-pyrazolo[4,3-c]pyridine

Übersicht

Beschreibung

The compound “6-chloro-3-(2-methylpyridin-4-yl)-1-trityl-1H-pyrazolo[4,3-c]pyridine” is a complex organic molecule that contains several functional groups, including a pyridine ring, a pyrazolo[4,3-c]pyridine ring, and a trityl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, a pyrazolo[4,3-c]pyridine ring, and a trityl group . The exact structure would need to be determined using techniques such as X-ray crystallography .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present in the molecule. For example, the pyridine ring is often involved in nucleophilic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Properties such as solubility, melting point, and boiling point could be predicted using computational chemistry methods .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Derivative Formation

- Derivatives of pyridine or pyridinopyrazole, including compounds structurally related to 6-chloro-3-(2-methylpyridin-4-yl)-1-trityl-1H-pyrazolo[4,3-c]pyridine, have been synthesized through various methods. These include the formation of 4-amino-1H-furo[3,4-c]pyridines or pyrazolo[3,4-b]pyridine through acid hydrolysis of 2-amino or 2-hydrazino derivatives of pyridine (Arustamova & Piven, 2013). Additionally, various 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine derivatives have been utilized as ligands, demonstrating a range of complex chemistry, including luminescent lanthanide compounds for biological sensing (Halcrow, 2005).

Applications in Corrosion Inhibition

- Pyrazolopyridine derivatives have been synthesized and investigated for their efficacy as corrosion inhibitors for mild steel in acidic conditions. These derivatives demonstrate mixed-type behavior in potentiodynamic polarization, indicating their potential in industrial applications (Dandia et al., 2013).

Pharmaceutical and Biological Research

- Novel pyridine and fused pyridine derivatives, including structures similar to this compound, have been synthesized for various pharmacological applications. These compounds have been evaluated for antimicrobial and antioxidant activities, indicating their potential in pharmaceutical research (Flefel et al., 2018).

Antiviral Research

- Specific derivatives of pyrazolo[3,4-b]pyridine have been synthesized and evaluated for their antiviral activity against viruses like Herpes simplex and Mayaro virus, showcasing the potential of these compounds in antiviral drug development (Bernardino et al., 2007).

Catalytic and Optical Applications

- Pyrazolopyridine derivatives have been explored for their catalytic activity in the oxidation of alkanes and alcohols with peroxides. This research highlights their potential utility in chemical synthesis and industrial processes (Choroba et al., 2019).

- The structural, optical, and junction characteristics of pyrazolo pyridine derivatives have been studied, indicating their potential in the development of photosensors and other optical devices (Zedan et al., 2020).

Safety and Hazards

Eigenschaften

IUPAC Name |

6-chloro-3-(2-methylpyridin-4-yl)-1-tritylpyrazolo[4,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H23ClN4/c1-22-19-23(17-18-33-22)30-27-21-34-29(32)20-28(27)36(35-30)31(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26/h2-21H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANYMZZWYMAFJDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C2=NN(C3=CC(=NC=C32)Cl)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H23ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-Chloro-1H-pyrrole-2-carbonyl)piperidin-4-yl]but-2-ynamide](/img/structure/B2415626.png)

![5-cyclopropyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2415627.png)

![N-[2-(piperazin-1-yl)phenyl]acetamide dihydrochloride](/img/structure/B2415628.png)

![1-(3-Chlorophenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2415631.png)

![2-chloro-N-[4-(1,2,4-triazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2415632.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2415643.png)